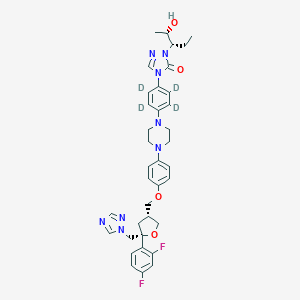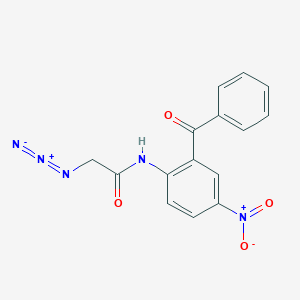
trans-Cotininamid
Übersicht
Beschreibung
trans-Cotinine Amide: is a derivative of cotinine, which is the primary metabolite of nicotine Cotinine itself is known for its psychoactive properties and potential therapeutic effects
Wissenschaftliche Forschungsanwendungen
trans-Cotinine Amide has several scientific research applications, including:
Chemistry: It is used as a model compound to study amide bond formation and reactivity.
Biology: Research has explored its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: trans-Cotinine Amide is investigated for its potential therapeutic effects, particularly in neuroprotection and cognitive enhancement.
Industry: The compound is used in the development of new materials and as a precursor for other chemical syntheses
Wirkmechanismus
Target of Action
Trans-Cotinine Amide, a derivative of cotinine, primarily targets the central nervous system . It interacts with nicotinic acetylcholine receptors (nAChRs) and non-nAChR-mediated mechanisms . It also targets MD2, a protein associated with Toll-like receptor 4 (TLR4) signaling .
Mode of Action
Trans-Cotinine Amide interacts with its targets to induce a range of physiological and behavioral effects. It binds to MD2 in microglia cells, inhibiting the expression of pro-inflammatory factors . This interaction is independent of nAChRs . The compound also facilitates memory, cognition, executive function, and emotional responding .
Biochemical Pathways
Trans-Cotinine Amide affects several biochemical pathways. It has a protective effect on the synapse, activated by the Akt/GSK3/synaptophysin pathway, stimulating synaptic density in brain regions involved in learning and memory . It also influences the pathways associated with neuroinflammation and cognitive impairment .
Pharmacokinetics
The pharmacokinetics of Trans-Cotinine Amide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .
Result of Action
The molecular and cellular effects of Trans-Cotinine Amide’s action are diverse. It has been shown to be psychoactive in humans and animals, facilitating memory, cognition, executive function, and emotional responding . It acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trans-Cotinine Amide. For instance, tobacco smoke exposure can affect the levels of cotinine and its metabolites in the body . .
Biochemische Analyse
Biochemical Properties
trans-Cotinine Amide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Cotinine, from which trans-Cotinine Amide is derived, has been shown to facilitate memory, cognition, executive function, and emotional responding in humans and animals
Molecular Mechanism
It is known that the cis-trans isomerization of amide bonds leads to a wide range of structural and functional changes in proteins and can easily be the rate-limiting step in folding .
Dosage Effects in Animal Models
The effects of varying dosages of trans-Cotinine Amide in animal models have not been extensively studied. Cotinine has been shown to diminish oxidative stress and neuroinflammation in the brain and improve synaptic plasticity and neuronal survival of dopaminergic neurons . These effects resulted in improvements in mood, motor skills, and memory in subjects suffering from Parkinson’s disease pathology .
Metabolic Pathways
It is known that the dominant pathway of nicotine metabolism in humans is the formation of cotinine, which occurs in two steps . The first step is cytochrome P450 (P450, CYP) 2A6–catalyzed 50-oxidation to an iminium ion, and the second step is oxidation of the iminium ion to cotinine .
Subcellular Localization
Amidase 1, an enzyme that converts indole-3-acetamide into indole-3-acetic acid, has been shown to be localized in the cytoplasm
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cotinine Amide typically involves the amidation of cotinine. One common method is the reaction of cotinine with an appropriate amine under controlled conditions. The reaction can be catalyzed by various agents, including transition metals or enzymes, to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of trans-Cotinine Amide may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. Techniques such as electrosynthesis have been explored for the preparation of amides, offering a greener and more sustainable approach .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Cotinine Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert trans-Cotinine Amide into different reduced forms.
Substitution: The amide group can participate in substitution reactions, where the amide nitrogen is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of trans-Cotinine Amide .
Vergleich Mit ähnlichen Verbindungen
Cotinine: The primary metabolite of nicotine, known for its psychoactive properties.
trans-3’-Hydroxycotinine: Another metabolite of nicotine with distinct biological effects.
Nornicotine: A minor alkaloid and metabolite of nicotine, with its own unique properties.
Uniqueness of trans-Cotinine Amide: trans-Cotinine Amide is unique due to its specific amide structure, which imparts different chemical and biological properties compared to its parent compound, cotinine. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Eigenschaften
IUPAC Name |
(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUSFDDFFDPVFF-WCBMZHEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587764 | |
| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939437-34-0 | |
| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)

![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)
